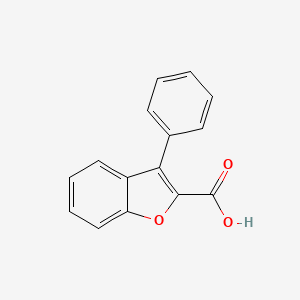

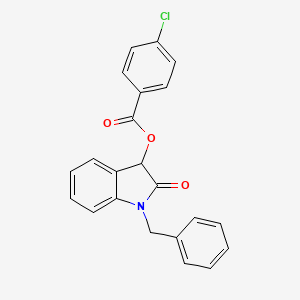

3-Phenyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1-benzofuran-2-carboxylic acid is a compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound is the starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N- (substituted)phenylamide derivatives as anticancer agents .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Chemical Reactions Analysis

The addition reactions of phenols to bromoalkynes can generate 2-substituted benzo[b]furan . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications

Molecular Docking and Structural Analysis

3-Phenyl-1-benzofuran-2-carboxylic acid (and similar derivatives) are explored for their molecular docking capabilities, structural, and spectroscopic properties. For example, the structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives have been investigated using DFT calculations, revealing potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Synthesis of Derivatives

Synthesis processes for derivatives of this compound have been developed, showing its potential as inhibitors of ClC-K chloride channels. This includes one-pot condensation-cyclization methods starting from various 2-hydroxybenzophenones (Piemontese et al., 2010).

Biological Evaluation in Ischemic Conditions

Some 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their activity as ischemic cell death inhibitors, highlighting the potential therapeutic applications of these compounds in ischemic conditions (Suh et al., 2010).

Hydrogen Bonding and pi-pi Interactions

The compound's ability to form hydrogen bonds and pi-pi interactions in its molecular structures, like in the case of 1-benzofuran-2,3-dicarboxylic acid, is a significant area of study. This aspect is crucial in understanding its potential in forming layered structures and cocrystals (Titi & Goldberg, 2009).

Nonlinear Optical Properties

Derivatives of benzofuran-carboxylic acid have been explored for their nonlinear optical properties, indicating potential applications in optical limiting and other photonic technologies (Chandrakantha et al., 2013).

Thermally Stable Copolymers

Research into the synthesis of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings has been conducted, opening up possibilities in the field of materials science, especially for high-performance polymers (Banihashemi & Toiserkani, 2004).

Antimicrobial Applications

Novel derivatives of benzofuran-2-carboxylic acid have been synthesized and screened for antimicrobial activity, demonstrating its potential in developing new antibacterial agents (Idrees et al., 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years .

Mechanism of Action

Target of Action

3-Phenyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with their targets leading to various biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

It is known that benzofuran derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that benzofuran derivatives can have various effects at the molecular and cellular level, contributing to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have shown inhibitory effects on Src kinase . The nature of these interactions often involves binding to the active sites of these biomolecules, altering their function.

Cellular Effects

Benzofuran derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have demonstrated anti-tumor activity, suggesting they may influence cell proliferation and survival pathways .

Molecular Mechanism

Benzofuran derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran derivatives may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

3-phenyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVOSCKZFZRKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)

![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)

![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)

![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)